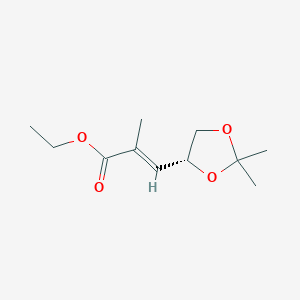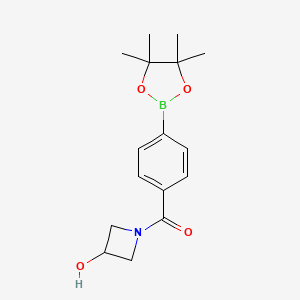
(2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid: is a chiral compound that belongs to the class of pyrrolidine carboxylic acids. It is often used as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and other biologically active molecules. The compound’s unique stereochemistry and functional groups make it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amino group of a pyrrolidine derivative with a tert-butoxycarbonyl (Boc) group. This is followed by the introduction of a hydroxy group at the 4-position and a carboxylic acid group at the 2-position. The reaction conditions often include the use of organic solvents, catalysts, and specific temperature controls to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The hydroxy group at the 4-position can undergo oxidation to form a ketone.
Reduction: The carboxylic acid group at the 2-position can be reduced to an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like thionyl chloride or phosphorus tribromide for halogenation.
Major Products:
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
Chemistry:
- Used as a chiral building block in the synthesis of complex organic molecules.
- Employed in the preparation of various pharmaceutical intermediates.
Biology:
- Studied for its potential role in enzyme inhibition and receptor binding due to its unique stereochemistry.
Medicine:
- Investigated for its potential use in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry:
- Utilized in the production of fine chemicals and specialty materials.
Mécanisme D'action
The mechanism of action of (2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry allows it to fit into the active sites of these targets, potentially inhibiting their activity or altering their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparaison Avec Des Composés Similaires
(2S,4S)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid: Similar in structure but with different stereochemistry, leading to different biological activities.
(2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-2-(hydroxymethyl)pyrrolidine: Contains an additional hydroxymethyl group, which can alter its reactivity and applications.
Uniqueness:
- The specific stereochemistry of (2S,4R)-1-(Tert-butoxycarbonyl)-4-hydroxy-4-methylpyrrolidine-2-carboxylic acid makes it unique in its ability to interact with certain molecular targets.
- Its functional groups provide versatility in chemical reactions, making it a valuable intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C11H19NO5 |
|---|---|
Poids moléculaire |
245.27 g/mol |
Nom IUPAC |
(2S,4R)-4-hydroxy-4-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C11H19NO5/c1-10(2,3)17-9(15)12-6-11(4,16)5-7(12)8(13)14/h7,16H,5-6H2,1-4H3,(H,13,14)/t7-,11+/m0/s1 |
Clé InChI |
VIOFTYREMPLPMF-WRWORJQWSA-N |
SMILES isomérique |
C[C@]1(C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)O)O |
SMILES canonique |
CC1(CC(N(C1)C(=O)OC(C)(C)C)C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


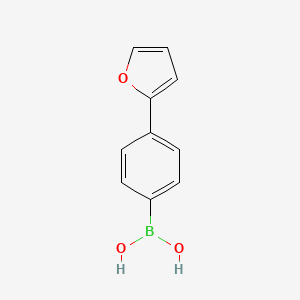

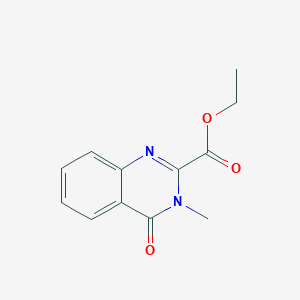
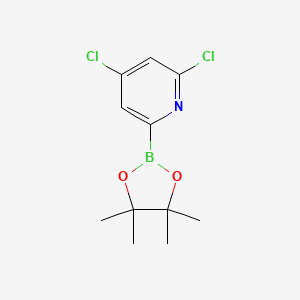

![2-[(2,5-dichloro-4-pyrimidinyl)amino]-N-(2-hydroxyethyl)benzamide](/img/structure/B13982231.png)

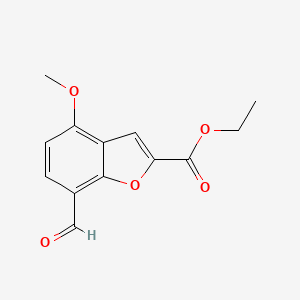
![1-[4-(1,4-Dioxaspiro[4.5]decan-8-yl)phenyl]pyrrolidine](/img/structure/B13982248.png)
